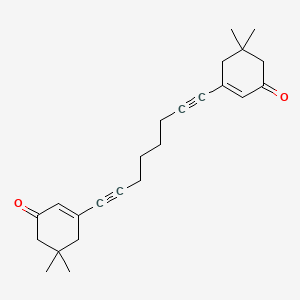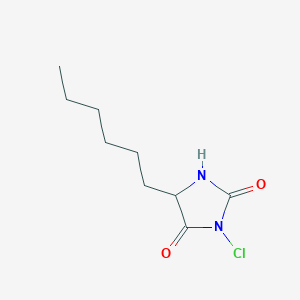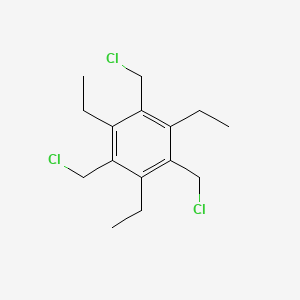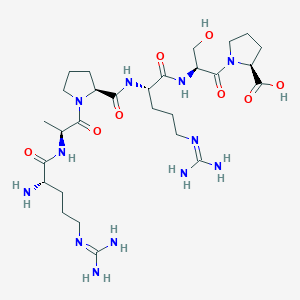
3,3'-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes a central octadiyne linkage flanked by two dimethylcyclohexenone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) typically involves the coupling of 1,7-octadiyne with 5,5-dimethylcyclohex-2-en-1-one derivatives. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moieties to alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, particularly at the cyclohexenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may have potential as bioactive molecules, although specific biological applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the enone and alkyne functionalities, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are not well-defined and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Octadiyne: A simpler compound with a similar central alkyne linkage but lacking the cyclohexenone moieties.
5,5-Dimethylcyclohex-2-en-1-one: A component of the target compound, which can be used as a starting material in its synthesis.
Uniqueness
The uniqueness of 3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) lies in its combination of an octadiyne linkage with cyclohexenone rings, providing a versatile scaffold for further functionalization and applications in various fields.
Propriétés
Numéro CAS |
654643-86-4 |
|---|---|
Formule moléculaire |
C24H30O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3-[8-(5,5-dimethyl-3-oxocyclohexen-1-yl)octa-1,7-diynyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H30O2/c1-23(2)15-19(13-21(25)17-23)11-9-7-5-6-8-10-12-20-14-22(26)18-24(3,4)16-20/h13-14H,5-8,15-18H2,1-4H3 |
Clé InChI |
WUDZWGPIFKPZOT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)C1)C#CCCCCC#CC2=CC(=O)CC(C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)






![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)



